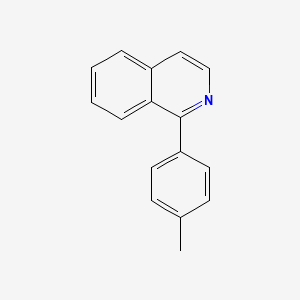

1-(4-Methylphenyl)isoquinoline

Beschreibung

1-(4-Methylphenyl)isoquinoline (CAS 101273-46-5) is a heterocyclic aromatic compound comprising an isoquinoline backbone substituted at the 1-position with a 4-methylphenyl group. Isoquinolines are structurally related to quinolines but feature a fused benzene and pyridine ring system. The 4-methylphenyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. For instance, iridium complexes with 1-phenylisoquinoline ligands exhibit tunable photophysical properties , while substituted isoquinolines demonstrate cytotoxic and enzyme-inhibitory activities .

Eigenschaften

CAS-Nummer |

101273-46-5 |

|---|---|

Molekularformel |

C16H13N |

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

1-(4-methylphenyl)isoquinoline |

InChI |

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3 |

InChI-Schlüssel |

QJAZVTOBOGKESU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituents on the phenyl ring or isoquinoline backbone significantly alter molecular properties:

Key Insight: Methyl and methoxy substituents improve lipophilicity and solubility, respectively, while halogens (Cl, Br) enhance intermolecular interactions in crystalline phases .

Crystallographic and Conformational Analysis

Crystal packing and molecular conformation depend on substituent interactions:

Key Insight: Bulky substituents (e.g., 4-methylphenyl) may increase torsional strain, while halogens facilitate directional packing via C–H⋯X bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.